molecular formula C9H10O2S B013653 4-Mercaptohydrocinnamic Acid CAS No. 63545-55-1

4-Mercaptohydrocinnamic Acid

Cat. No. B013653
CAS RN: 63545-55-1
M. Wt: 182.24 g/mol
InChI Key: YQWPHBFLHAJVCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Mercaptohydrocinnamic acid and its derivatives involves various chemical reactions, including photoreactive and radical transfer reactions. Notably, a homopolyester prepared from 4-carboxycinnamic acid and a diol derived from 4-mercaptophenol showcases the compound's versatility in forming noncrystalline materials with broad cholesteric phases (Stumpe et al., 1995). Additionally, an efficient synthesis method using an intermolecular radical transfer reaction has been developed for 4-mercapto-4-methylpentanoic acid, illustrating the compound's potential in ADC research (Salamone et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-Mercaptohydrocinnamic acid and its analogs has been studied using various spectroscopic techniques. A study on 4-mercaptobenzoic acid using density functional theory (DFT) calculations and experimental spectroscopy provided insights into the molecule's structure and vibrational spectra, highlighting the importance of theoretical and experimental synergy in understanding chemical structures (Li et al., 2015).

Chemical Reactions and Properties

4-Mercaptohydrocinnamic acid participates in various chemical reactions, including trans-cis photoisomerization and photocycloaddition, demonstrating its photoreactive capabilities. These reactions are crucial in the development of materials with specific properties, such as photocrosslinking in spin-coated films (Stumpe et al., 1995).

Physical Properties Analysis

The physical properties of 4-Mercaptohydrocinnamic acid derivatives, such as their phase behavior and crystallinity, have been explored in studies focusing on the development of cholesteric polyesters. These studies reveal the noncrystalline nature of certain homopolyesters and the semicrystalline nature of alternating copolyesters, providing a basis for understanding the material's behavior in various applications (Stumpe et al., 1995).

Chemical Properties Analysis

The chemical properties of 4-Mercaptohydrocinnamic acid, particularly its reactivity and interaction with electromagnetic fields, have been highlighted through the study of terahertz metamaterials. This research demonstrates the compound's potential in highly sensitive detection methods, showcasing its significance in the field of biosensing (Liang et al., 2021).

Scientific Research Applications

  • Solid-Phase Synthesis of Mercaptoacyl Peptides : S-4-Methoxytrityl mercapto acids, closely related to 4-Mercaptohydrocinnamic Acid, are used in the solid-phase synthesis of mercaptoacylamino acids and mercaptoacyl peptides, indicating their utility in peptide synthesis (Mourtas et al., 2001).

  • Enzymatic Activity in Plants : Research on the cinnamic acid 4-hydroxylase in pea seedlings, which might be related to 4-Mercaptohydrocinnamic Acid, highlights its role in plant metabolism. This enzyme requires oxygen, NADPH, and 2-mercaptoethanol for optimal activity and plays a significant role in the metabolic and developmental control in plants (Russell, 1971).

  • Biosensing Applications : Terahertz metamaterials can effectively detect 4-Mercaptohydrocinnamic Acid at different densities, offering potential applications in biosensing technologies (Liang et al., 2021).

  • Synthesis of 4-Mercaptocinnolines : 4-Mercaptocinnolines, which can be synthesized from compounds including 4-hydroxy derivatives (potentially including 4-Mercaptohydrocinnamic Acid), show applications in organic chemistry and pharmaceuticals (Barber & Lunt, 1968).

  • Matrix for MALDI Analysis : Analogous compounds like 5-ethyl-2-mercaptothiazole have been used as matrices for matrix-assisted laser desorption/ionization (MALDI) analysis of various analytes, indicating potential applications for 4-Mercaptohydrocinnamic Acid in analytical chemistry (Raju et al., 2001).

  • Photoreactive Polyesters : Photoreactive cholesteric polyesters derived from 4-carboxycinnamic acid, a related compound, are used in creating films that inhibit photo-Fries rearrangement, suggesting possible uses in photoreactive materials (Stumpe et al., 1995).

  • Metal Chelation : Mercapto-amides, which might be synthesized using 4-Mercaptohydrocinnamic Acid, can form stable chelates with metals like copper and nickel, suggesting applications in metal ion detection and chelation therapy (Tanaka & Yokoyama, 1962).

properties

IUPAC Name

3-(4-sulfanylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPHBFLHAJVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342211
Record name 4-Mercaptohydrocinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptohydrocinnamic Acid

CAS RN

63545-55-1
Record name 3-(4-Mercaptophenyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63545-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mercaptohydrocinnamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Mercaptohydrocinnamic Acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Imabayashi, T Mita, ZQ Feng, M Iida… - Denki Kagaku oyobi …, 1997 - jstage.jst.go.jp
… ap Parent ET rate constant,’ζ,t,of cyt o adsorbed on SAM surfaces of4-mercaptobenzoic acid(4MBA)and 4-mercaptohydrocinnamic acid (4MHCA)by potentiaトmodulated UV-vis re罰ec…
Number of citations: 9 www.jstage.jst.go.jp
W Liang, M Wang, S Zhang, Q Zhou… - … Millimeter-Wave, and …, 2021 - spiedigitallibrary.org
… method of 4-Mercaptohydrocinnamic acid using terahertz … the THz spectrum of 4-Mercaptohydrocinnamic acid, we … mg/mL of 4-Mercaptohydrocinnamic acid powder, in anhydrous …
Number of citations: 3 www.spiedigitallibrary.org
FK Liu, YC Chang - Chromatographia, 2010 - Springer
… The thiol used in the present study was 4-mercaptohydrocinnamic acid. Figure 10 presents the surface plasmon resonance (SPR) peaks recorded before and after thiol modification of …
H Wu, PJ LeValley, T Luo, AM Kloxin… - Bioconjugate …, 2018 - ACS Publications
… Further model studies of 4-mercaptohydrocinnamic acid (MPP, pK a 7.0) and N-acetyl-l-cysteine (NAC, pK a 9.5) conjugated to selected N-substituted maleimides and then incubated …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
H Wu - 2017 - udspace.udel.edu
… Further model studies of 4mercaptohydrocinnamic acid (MPP, pKa 7.0), N-acetyl-L-cysteine (NAC, pKa 9.5) conjugated to selected N-substituted maleimides incubated with glutathione …
Number of citations: 2 udspace.udel.edu
H Hikawa, I Azumaya - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… The reaction of 4-mercaptophenylcarboxylic acid or 4-mercaptohydrocinnamic acid instead … Additionally, mercaptophenylcarboxylic acid (1c) or 4-mercaptohydrocinnamic acid (1b) …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
H Hikawa, A Tada, S Kikkawa… - Advanced Synthesis & …, 2016 - Wiley Online Library
… Not only mercaptobenzoic acids but also benzenethiol with an aliphatic carboxylic acid, 4-mercaptohydrocinnamic acid, gave the desired 3m in 78% yield. Allylic and propargylic …
BL Johansson, M Belew, S Eriksson, G Glad… - … of Chromatography A, 2003 - Elsevier
Several prototypes of aromatic (Ar) and non-aromatic (NoAr) cation-exchange ligands suitable for capture of proteins from high conductivity (ca. 30mS/cm) mobile phases were coupled …
M Fedurco - Coordination Chemistry Reviews, 2000 - Elsevier
The ability of metalloproteins to recognize their biological redox partners, as well as kinetics of inter-protein electron-transfer reactions may be affected by chemical modification of …
CL Zhang, XC Zhang, M Tani - 2021 - proceedings.com
… Highly sensitive detection of 4-mercaptohydrocinnamic acid proportion using terahertz …
Number of citations: 4 www.proceedings.com

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